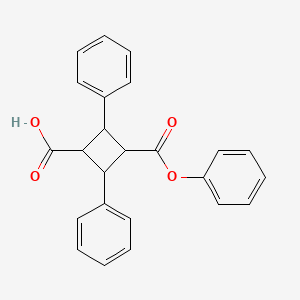
2,4-Diphenyl-cyclobutane-1,3-dicarboxylic acid monophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID is a complex organic compound characterized by its unique cyclobutane ring structure and phenoxycarbonyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process. Optimization of reaction conditions and the use of catalysts can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The phenoxycarbonyl and diphenyl groups can interact with enzymes or receptors, modulating their activity. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenoxycarbonyl)-2,4-diphenyl-1-butanecarboxylic acid
- 3-(Phenoxycarbonyl)-2,4-diphenyl-1-pentanecarboxylic acid
- 3-(Phenoxycarbonyl)-2,4-diphenyl-1-hexanecarboxylic acid
Uniqueness
3-(PHENOXYCARBONYL)-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its linear analogs. This ring structure can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C24H20O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-phenoxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C24H20O4/c25-23(26)21-19(16-10-4-1-5-11-16)22(20(21)17-12-6-2-7-13-17)24(27)28-18-14-8-3-9-15-18/h1-15,19-22H,(H,25,26) |
InChI Key |
IWZLOIAVWMAQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11098490.png)

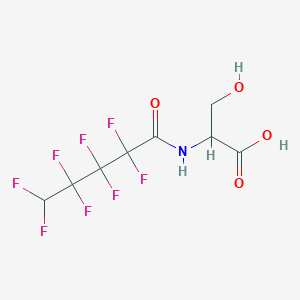
![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
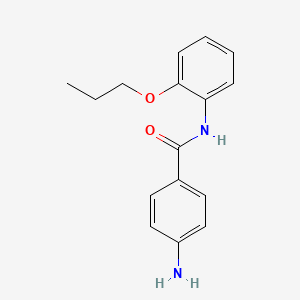
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)

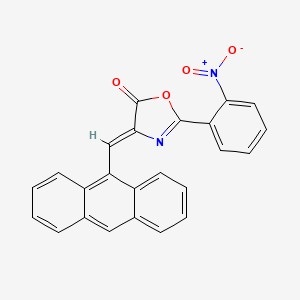
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide](/img/structure/B11098560.png)
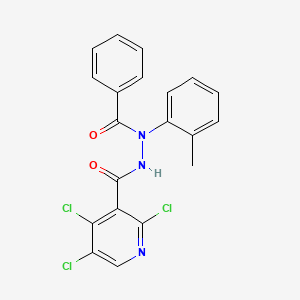
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11098570.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)
